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Introduction
In eukaryotic cells, the majority of mitochondrial proteins are encoded by the nuclear genome,

synthesized on cytosolic ribosomes, and subsequently imported into the organelle. The

insertion of α-helical proteins into the mitochondrial outer membrane (OMM) is a critical step in

mitochondrial biogenesis and function. In yeast, this process is primarily mediated by the

Mitochondrial Import (MIM) complex, composed of Mim1 and Mim2. While the MIM complex

itself is not conserved in mammals, functional homologues have been identified that carry out

this essential role. This technical guide provides an in-depth overview of the mammalian

homologues of the MIM complex, focusing on their structure, function, and the experimental

methodologies used to study them.

A point of clarification is necessary regarding the acronym "MIM." While in the context of

mitochondrial protein import it refers to the aforementioned complex, "MIM" also stands for

"Missing in Metastasis," a scaffold protein involved in actin and membrane dynamics. This

guide will focus exclusively on the functional homologues of the yeast mitochondrial import

complex.

The primary mammalian functional homologues of the yeast MIM complex are Mitochondrial

Carrier Homologue 1 (MTCH1) and Mitochondrial Carrier Homologue 2 (MTCH2).[1] These

proteins are members of the solute carrier 25 (SLC25) family, which typically reside in the inner

mitochondrial membrane.[1] However, MTCH1 and MTCH2 are localized to the OMM, where
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they act as insertases for a variety of α-helical transmembrane proteins.[1][2] MTCH2 is

considered the principal insertase, with MTCH1 playing a partially redundant, secondary role.

[3]

Quantitative Data
Protein Expression
Quantitative data on the absolute protein expression levels of MTCH1 and MTCH2 across

various mammalian tissues and cell lines is not readily available in a centralized database.

However, qualitative expression data from resources such as the Human Protein Atlas

indicates cytoplasmic expression of MTCH1 and MTCH2 in several tissues.[4][5] For precise

quantitative comparisons, researchers are advised to consult specific proteomic or

transcriptomic studies relevant to their tissues or cell lines of interest.

Table 1: Summary of MTCH1 and MTCH2 Expression

Protein Subcellular Localization
Tissue Expression
(Qualitative)

MTCH1 Mitochondrial Outer Membrane

General granular cytoplasmic

expression in multiple tissues.

[5]

MTCH2 Mitochondrial Outer Membrane
Cytoplasmic expression in

several tissues.[4]

Binding Affinities
The interaction between MTCH2 and the pro-apoptotic protein truncated BID (tBID) is a key

event in the mitochondrial apoptosis pathway.[6] Quantitative binding studies have been

performed to characterize this interaction.

Table 2: Binding Affinities of MTCH2 Peptides to tBID

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9674023/
https://www.uniprot.org/uniprotkb/Q9Y6C9/entry
https://www.researchgate.net/figure/MTCH2-is-required-for-mitochondrial-outer-membrane-protein-biogenesis_fig2_364606445
https://www.proteinatlas.org/ENSG00000109919-MTCH2
https://www.proteinatlas.org/ENSG00000137409-MTCH1
https://www.proteinatlas.org/ENSG00000137409-MTCH1
https://www.proteinatlas.org/ENSG00000109919-MTCH2
https://pmc.ncbi.nlm.nih.gov/articles/PMC4070879/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interacting Molecules Dissociation Constant (Kd) Method

MTCH2 peptide (residues 140-

161) and tBID
11.8 ± 1.2 µM Fluorescence Anisotropy

MTCH2 peptide (residues 240-

290) and tBID
1.9 ± 0.1 µM Fluorescence Anisotropy

tBID peptide (residues 59-73)

and MTCH2 peptide (residues

140-161)

91 ± 5 µM Fluorescence Anisotropy

tBID peptide (residues 111-

125) and MTCH2 peptide

(residues 240-290)

191 ± 3 µM Fluorescence Anisotropy

Data sourced from Katz et al.,

2012.[7][8][9]

Key Functions and Signaling Pathways
Role in Mitochondrial Protein Import
MTCH1 and MTCH2 are crucial for the insertion of a diverse range of α-helical proteins into the

OMM, including tail-anchored, signal-anchored, and multi-pass transmembrane proteins.[1]

This function is essential for the proper assembly and function of various mitochondrial protein

complexes.
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Caption: MTCH1 and MTCH2 mediate the insertion of α-helical proteins into the OMM.

Regulation of Apoptosis
MTCH2 plays a critical role in the intrinsic apoptosis pathway by acting as a mitochondrial

receptor for truncated BID (tBID).[6] Upon receiving an apoptotic signal, caspase-8 cleaves BID

to tBID in the cytosol. tBID then translocates to the mitochondria, where it interacts with

MTCH2.[7] This interaction is crucial for the subsequent activation of BAX and BAK, leading to

mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic

factors like cytochrome c.[7]
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Caption: The MTCH2-mediated apoptosis signaling pathway.
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Involvement in Mitochondrial Dynamics and Metabolism
Recent studies have implicated MTCH2 in the regulation of mitochondrial dynamics, specifically

in starvation-induced mitochondrial hyperfusion.[10] This process is linked to cellular

metabolism, suggesting that MTCH2 may act as a sensor of the cell's metabolic state to

modulate mitochondrial morphology and function. Loss of MTCH2 has been shown to lead to

mitochondrial fragmentation.[11]
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Caption: MTCH2's role in regulating mitochondrial dynamics.

Experimental Protocols
In Vitro Mitochondrial Protein Import Assay
This assay is used to study the import of a specific protein into isolated mitochondria. It typically

involves in vitro transcription and translation of the protein of interest in the presence of a

radioactive label (e.g., 35S-methionine), followed by incubation with isolated, energized

mitochondria.

Workflow:
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Caption: Workflow for an in vitro mitochondrial protein import assay.

Detailed Methodology:

Preparation of Radiolabeled Precursor Protein:

The cDNA of the protein of interest is cloned into a suitable expression vector with a T7 or

SP6 promoter.
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The precursor protein is synthesized and radiolabeled using a coupled in vitro

transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of 35S-

methionine.[12]

Isolation of Mitochondria:

Mitochondria are isolated from cultured mammalian cells or tissues by differential

centrifugation.

The integrity and functionality of the isolated mitochondria are crucial for successful import

and should be assessed (e.g., by measuring membrane potential).

Import Reaction:

Isolated mitochondria (typically 25-50 µg) are incubated with the radiolabeled precursor

protein in an import buffer (containing salts, a respiratory substrate like succinate, and an

ATP-regenerating system) at 30-37°C for various time points.[12]

Post-Import Treatment:

To distinguish between imported and non-imported (surface-bound) protein, the reaction is

treated with a protease such as Proteinase K, which degrades proteins on the

mitochondrial surface but not those that have been imported.

The protease is then inactivated (e.g., by adding PMSF).

Analysis:

Mitochondria are re-isolated by centrifugation, lysed, and the proteins are separated by

SDS-PAGE.

The gel is dried and exposed to an autoradiography film or a phosphorimager screen to

visualize the radiolabeled imported protein.

Co-Immunoprecipitation (Co-IP) of Mitochondrial
Membrane Proteins
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Co-IP is used to identify protein-protein interactions. For mitochondrial membrane proteins like

MTCH1 and MTCH2, the protocol needs to be optimized for efficient solubilization of the

membrane while preserving protein complexes.

Workflow:
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Caption: Workflow for Co-Immunoprecipitation of mitochondrial membrane proteins.
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Detailed Methodology:

Mitochondrial Lysis:

Isolated mitochondria are solubilized in a lysis buffer containing a mild non-ionic detergent

(e.g., digitonin, n-dodecyl-β-D-maltoside (DDM), or Triton X-100) to extract membrane

proteins while maintaining protein-protein interactions. The choice and concentration of the

detergent are critical and may need to be optimized.

The lysis buffer should also contain a protease inhibitor cocktail.

Immunoprecipitation:

The mitochondrial lysate is pre-cleared with Protein A/G beads to reduce non-specific

binding.

The pre-cleared lysate is then incubated with a primary antibody specific to the bait protein

(e.g., anti-MTCH2) overnight at 4°C with gentle rotation.

Protein A/G beads are added to the lysate-antibody mixture to capture the immune

complexes.

Washing and Elution:

The beads are washed several times with a wash buffer (similar to the lysis buffer but with

a lower detergent concentration) to remove non-specifically bound proteins.

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample

buffer.

Analysis:

The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using

an antibody against the expected interacting protein.

Alternatively, for unbiased discovery of interacting partners, the eluted proteins can be

identified by mass spectrometry.
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Conclusion
MTCH1 and MTCH2 are the essential mammalian functional homologues of the yeast MIM

complex, playing a central role in the biogenesis of mitochondrial outer membrane proteins.

Beyond this primary function, they are critically involved in the regulation of apoptosis and are

emerging as important players in mitochondrial dynamics and cellular metabolism. This

technical guide provides a foundational understanding of these proteins for researchers and

drug development professionals. Further investigation into the precise regulatory mechanisms

of MTCH1 and MTCH2 and their full range of substrates and interacting partners will

undoubtedly provide valuable insights into mitochondrial biology and its role in human health

and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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